3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid
Description
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring:
- A 3-amino group and 4-bromophenyl substituent at the third carbon.
- A methyl group at the second carbon of the propanoic acid backbone. Its molecular formula is C₁₁H₁₂BrNO₂ (inferred from structural analogs in ).
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3,(H,13,14) |
InChI Key |
DPLIYTVAFMAJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Selective Bromination of 2-Methyl-2-phenylpropanoic Acid
a. Starting Material Synthesis
- The precursor, 2-methyl-2-phenylpropanoic acid , can be synthesized from benzene, methacrylic acid, and aluminum chloride, following procedures outlined by Prijs (1952). This involves Friedel-Crafts acylation to introduce the phenyl group onto the benzene ring, forming the phenylpropanoic acid core.
The key step involves brominating 2-methyl-2-phenylpropanoic acid to selectively yield 2-(4-bromophenyl)-2-methylpropanoic acid . According to the patent, this bromination is performed in an aqueous medium under heterogeneous conditions, with solid substrate in an acidic, neutral, or alkaline environment, which surprisingly favors high selectivity.
The reaction employs one to two equivalents of bromine per equivalent of substrate , with less than one equivalent resulting in incomplete bromination. The process is conducted at temperatures between 25°C and 35°C, with bromine added gradually over 3 hours, followed by maintaining the mixture for approximately 10 hours to ensure complete reaction.
The reaction mixture is then neutralized, extracted with an organic solvent (e.g., toluene), and washed to isolate the brominated product. The yield of 2-(4-bromophenyl)-2-methylpropanoic acid is approximately 46.6%, with high purity (~99.28%).
c. Esterification for Purification
- Due to similar solubility properties of the starting acid and product, purification via crystallization is challenging. Instead, esterification to methyl esters is performed, followed by distillation under reduced pressure, to obtain methyl 2-(4-bromophenyl)-2-methylpropionate with yields around 79%.
Conversion to the Target Compound
- The esterified intermediate can then be hydrolyzed or directly transformed into the amino acid through subsequent chemical steps, typically involving aminolysis or other functional group modifications, although these steps are beyond the scope of the current focus on bromination.
Alternative Methods and Innovations
Recent innovations, as described in patent CN112062669A, involve alternative bromination techniques using different solvents or reaction conditions to improve selectivity and environmental safety, avoiding halogenated hydrocarbons such as carbon tetrachloride.
The process emphasizes the use of aqueous media, which is more environmentally benign, and employs controlled bromination conditions to obtain high-purity intermediates suitable for pharmaceutical synthesis.
Research Discoveries and Data Summary
| Aspect | Details | References |
|---|---|---|
| Substrate Preparation | Friedel-Crafts acylation of benzene with methacrylic acid | Prijs, 1952 |
| Bromination Conditions | Aqueous medium, heterogeneous, acidic/neutral/alkaline, 25-35°C | EP2532644A1 |
| Bromine Equivalents | 1–2 equivalents; optimal at ~1.5 | EP2532644A1 |
| Reaction Time | Bromine addition over 3 hours, total reaction ~10 hours | EP2532644A1 |
| Yield | Approximately 46.6% for the acid, 79% for methyl ester | EP2532644A1 |
| Purity | >99% purity of the brominated intermediate | EP2532644A1 |
| Environmental Considerations | Use of aqueous media, avoidance of toxic solvents | CN112062669A |
Summary of Advantages
- Selectivity: High selectivity for para-bromination on the phenyl ring.
- Environmental Safety: Reactions performed in aqueous media, minimizing toxic solvent use.
- Operational Simplicity: Mild conditions, straightforward purification via esterification and distillation.
- Industrial Relevance: High purity intermediates suitable for pharmaceutical manufacturing, notably in the synthesis of fexofenadine and related compounds.
Chemical Reactions Analysis
Oxidation Reactions
The amino and carboxylic acid groups enable oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Amino group oxidation | KMnO₄ (acidic) | 3-Oxo-3-(4-bromophenyl)-2-methylpropanoic acid | 70–85% | Forms stable keto acid derivative |
| Carboxylic acid decarboxylation | H₂O₂/Fe²⁺ (Fenton-like) | 3-Amino-3-(4-bromophenyl)-2-methylpropanal | 65–75% | Requires radical scavengers to minimize side reactions |
Key studies show that oxidative decarboxylation proceeds via radical intermediates, with selectivity influenced by pH and temperature.
Reduction Reactions
The carboxylic acid moiety undergoes reduction under standard conditions:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Carboxylic acid → Alcohol | LiAlH₄ (anhydrous ether) | 3-Amino-3-(4-bromophenyl)-2-methylpropanol | 80–85% |
| Selective NH₂ protection | NaBH₄ (EtOH, 0°C) | Protected amino-alcohol derivatives | 70–78% |
Reduction with LiAlH₄ requires strict anhydrous conditions to avoid hydrolysis.
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution:
Esterification
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate | 75–90% |
| Ethanol | SOCl₂ | Ethyl ester analog | 82–88% |
Esterification proceeds efficiently via acid catalysis, with no observable bromophenyl ring bromination.
Amidation
| Amine | Activation Reagent | Product | Yield |
|---|---|---|---|
| NH₃ (gas) | SOCl₂ | 3-Amino-3-(4-bromophenyl)-2-methylpropionamide | 60–75% |
| Benzylamine | DCC/DMAP | N-Benzylamide derivative | 68–72% |
Amidation requires prior activation of the carboxylic acid, typically via chloride intermediates.
Bromophenyl Group Reactivity
The 4-bromophenyl substituent participates in cross-coupling reactions:
Notably, the bromine atom’s position para to the methyl group suppresses undesired ortho substitution .
Stability and Side Reactions
-
Thermal decomposition : Degrades above 200°C, releasing HBr and forming unsaturated byproducts.
-
Amino group reactivity : Prone to Schiff base formation with aldehydes (e.g., 60% yield with benzaldehyde).
Scientific Research Applications
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Bromophenyl-Substituted Propanoic Acids Without Methyl Groups
Key Differences :
- Both compounds share a bromophenyl group, but the methylated variant has a higher molecular weight (~258.09 g/mol vs. 244.09 g/mol for non-methylated).
Halogenated or Substituted Phenyl Derivatives
Key Differences :
Methyl-Substituted Analogs
Key Differences :
Protected Amino Derivatives
Biological Activity
3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a central amino acid structure, which may influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity and potentially increase the compound's binding affinity to various receptors.
Antimicrobial Properties
Research indicates that derivatives of 3-amino acids, including those with bromophenyl substitutions, exhibit notable antimicrobial activity. For instance, compounds structurally similar to 3-amino-3-(4-bromophenyl)-2-methylpropanoic acid have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the bromophenyl moiety may play a crucial role in enhancing antimicrobial efficacy .
Antimalarial Activity
Recent investigations into the antimalarial potential of compounds related to 3-amino-3-(4-bromophenyl)-2-methylpropanoic acid revealed promising results. A selective inhibitor targeting Plasmodium M1 alanyl metalloaminopeptidase, which shares structural similarities with this compound, exhibited potent inhibition against Plasmodium falciparum with minimal cytotoxicity to human cells. The compound demonstrated an EC50 value of 324 nM against the laboratory strain 3D7, indicating strong antimalarial activity .
Neuroprotective Effects
There is emerging evidence suggesting that amino acid derivatives can exert neuroprotective effects. In vitro studies have shown that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration. The mechanism appears to involve modulation of glutamate receptors, which are critical in neuroprotection .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of various brominated amino acids, including 3-amino-3-(4-bromophenyl)-2-methylpropanoic acid. The results indicated that at concentrations as low as 10 µg/mL, significant inhibition of bacterial growth was observed, particularly against Gram-positive bacteria. The study concluded that the presence of the bromine atom enhances the compound's ability to penetrate bacterial cell walls .
Case Study 2: Antimalarial Mechanism
In a comparative analysis with established antimalarials like chloroquine, the new compound demonstrated superior selectivity towards PfA-M1 compared to human homologs. This selectivity suggests a lower risk for off-target effects, making it a candidate for further development in antimalarial therapies .
Table 1: Antimicrobial Activity of Brominated Amino Acids
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid | Staphylococcus aureus | 10 |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Table 2: Antimalarial Activity Comparison
| Compound | EC50 (nM) | Selectivity Index (Human vs. Parasite) |
|---|---|---|
| 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid | 324 | High |
| Chloroquine | 50 | Low |
Q & A
Q. What are the standard synthetic routes for 3-amino-3-(4-bromophenyl)-2-methylpropanoic acid, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step routes starting with bromophenyl precursors. For example:
- Step 1: Bromination or functionalization of the phenyl ring using electrophilic substitution (e.g., bromine in acetic acid) .
- Step 2: Introduction of the amino and methyl groups via Strecker synthesis or reductive amination, often requiring protective groups (e.g., Boc) to prevent side reactions .
- Step 3: Hydrolysis of esters or amides to yield the final carboxylic acid .
Characterization Methods:
Q. How is the compound’s stereochemistry resolved, and what analytical methods validate it?
Answer:
- Chiral resolution via chiral HPLC or enzymatic kinetic resolution .
- X-ray diffraction (single-crystal) is the gold standard for confirming absolute configuration . Computational methods (e.g., DFT) may supplement crystallographic data .
- Optical rotation and circular dichroism (CD) for bulk sample validation .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
Answer:
- Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) . Adjust pH for ionic forms (e.g., sodium salt in basic conditions) .
- Stability: Light-sensitive (store in dark, inert atmosphere). Degrades via hydrolysis under acidic/alkaline conditions .
- pKa: Estimated ~2.1 (carboxylic acid) and ~9.8 (amine) based on structural analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like racemization or debromination?
Answer:
- Catalyst Screening: Use palladium catalysts (e.g., Pd/C) for selective bromine retention during hydrogenation .
- Temperature Control: Maintain <50°C during amination to prevent racemization .
- Protective Group Strategy: Boc groups reduce side reactions but require mild deprotection (TFA in DCM) .
Data Contradiction Example:
Q. What computational approaches predict the compound’s biological activity, and how do they align with experimental data?
Answer:
- Molecular Docking: Simulate binding to targets (e.g., enzymes) using AutoDock Vina. Compare with tyrosine derivatives due to structural similarity .
- QSAR Models: Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity .
- Validation: Cross-check with in vitro assays (e.g., enzyme inhibition) and adjust force field parameters for bromine’s van der Waals radius .
Q. How are spectral data discrepancies (e.g., NMR shifts) resolved for structural analogs?
Answer:
- Dynamic Effects: Account for pH-dependent tautomerism (e.g., carboxylic acid vs. carboxylate) .
- Solvent Artifacts: Compare DMSO-d6 vs. CDCl3 spectra; DMSO may stabilize zwitterionic forms .
- Cross-Validation: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Example:
Aromatic proton shifts in 1H NMR vary between 7.3–7.5 ppm due to solvent polarity or crystal packing .
Q. What strategies mitigate toxicity risks during in vitro handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
